molecular formula C27H46O2 B027325 19-Hydroxycholesterol CAS No. 561-63-7

19-Hydroxycholesterol

Cat. No.: B027325
CAS No.: 561-63-7
M. Wt: 402.7 g/mol
InChI Key: YRWIUNJQYGATHV-FTLVODPJSA-N
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Description

19-Hydroxycholesterol is a hydroxylated derivative of cholesterol, specifically hydroxylated at the 19th carbon position. It is a member of the oxysterol family, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including cholesterol homeostasis, signaling pathways, and disease mechanisms.

Mechanism of Action

Target of Action

19-Hydroxycholesterol, like other oxysterols, is recognized as a novel regulator of the innate immune response . The primary targets of this compound are likely to be similar to those of its close relative, 25-Hydroxycholesterol (25-HC), which include the estrogen receptor (ER) α , and possibly the G protein-coupled receptor (GPR183) .

Mode of Action

It’s likely to be similar to that of 25-hc, which has been shown to interact with its targets and induce changes in cellular processes . For example, 25-HC has been reported to have potent anti-SARS-CoV-2 activity, suggesting that it may interact with viral proteins to inhibit their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by 25-HC. 25-HC is a metabolic product of the interferon-stimulated gene CH25H (cholesterol-25-hydroxylase) . It plays a role in the regulation of cholesterol synthesis and uptake .

Pharmacokinetics

It’s likely to be similar to that of 25-hc, which is detectable in human plasma after ingestion of a meal rich in oxysterols and following a dietary cholesterol challenge . The in vivo safety and the preliminary pharmacokinetics of the 25HC compound were assessed in a nonhuman primate model .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of 25-HC. 25-HC has been shown to prevent accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization . An increased production of 25-HC in response to various types of damage can have a protective role and reduce neuronal loss .

Preparation Methods

Synthetic Routes and Reaction Conditions: 19-Hydroxycholesterol can be synthesized through enzymatic oxidation of cholesterol. The process typically involves the use of cytochrome P450 enzymes, which introduce a hydroxyl group at the 19th carbon position of the cholesterol molecule. The reaction conditions often include a suitable buffer system, cofactors like NADPH, and controlled temperature and pH to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound at a larger scale .

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

19-Hydroxycholesterol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 19-Hydroxycholesterol is unique due to its specific hydroxylation at the 19th carbon, which imparts distinct biochemical properties and interactions compared to other oxysterols. Its specific role in modulating cholesterol metabolism and potential therapeutic applications make it a compound of significant interest in research .

Properties

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIUNJQYGATHV-FTLVODPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971482
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-63-7
Record name 19-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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